molecular formula C8H13NO2 B14503562 4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one CAS No. 64066-25-7

4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one

Cat. No.: B14503562
CAS No.: 64066-25-7
M. Wt: 155.19 g/mol
InChI Key: VZIMETIGCILATO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C8H13NO2 It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with two methyl groups and a prop-2-enyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired oxazolidinone ring. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents at the prop-2-enyl position .

Scientific Research Applications

4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

64066-25-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4,4-dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO2/c1-4-5-9-7(10)11-6-8(9,2)3/h4H,1,5-6H2,2-3H3

InChI Key

VZIMETIGCILATO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)N1CC=C)C

Origin of Product

United States

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